N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
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Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has highlighted the synthesis and biological evaluation of novel derivatives of pyrazole and pyrazolopyrimidine for their anticancer and anti-inflammatory activities. A study by Rahmouni et al. (2016) detailed the synthesis of a novel series of pyrazolopyrimidines derivatives, evaluating their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential for cancer therapy and inflammation treatment Rahmouni et al., 2016.
Luminescence Properties
Tang et al. (2011) explored the synthesis of a novel aromatic carboxylic acid and its corresponding Eu(III) and Tb(III) compounds, investigating their luminescence properties and binding characteristics with bovine serum albumin (BSA), suggesting potential applications in medicinal chemistry and bioimaging Tang, C. Tang, C. Tang, 2011.
Antibacterial Activity
The synthesis of novel pyrazolopyridine derivatives and their evaluation for antibacterial activity against various Gram-positive and Gram-negative bacteria were conducted by Panda et al. (2011). This research found that certain pyrazolopyridines exhibited moderate to good antibacterial activity, indicating their potential as leads for developing new antibacterial agents Panda, Karmakar, Jena, 2011.
Molecular Docking and Biological Activities
A study by Sribalan et al. (2016) synthesized a series of new chemical entities combining 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide with chalcones, evaluating their antibacterial, anti-inflammatory, and antioxidant activities. Molecular docking analysis with cyclooxygenase enzyme was performed to ascertain probable binding models, highlighting the compounds' varied biological activities Sribalan et al., 2016.
Antifungal Activity
Research into N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives by Wu et al. (2012) demonstrated moderate antifungal activities against several phytopathogenic fungi. This study provides insights into the development of novel antifungal agents Wu et al., 2012.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-10-17(23-26-13)19(25)21-12-15-11-18(14-6-8-20-9-7-14)24(22-15)16-4-2-3-5-16/h6-11,16H,2-5,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPXOPOJIQBEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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